N-(2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

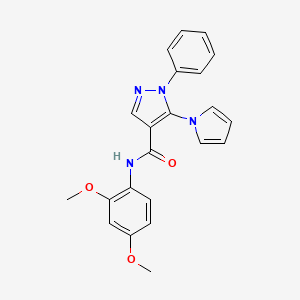

N-(2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,4-dimethoxyphenyl group at the N-position, a phenyl group at the 1-position, and a pyrrole substituent at the 5-position of the pyrazole core. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological applications.

Properties

Molecular Formula |

C22H20N4O3 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C22H20N4O3/c1-28-17-10-11-19(20(14-17)29-2)24-21(27)18-15-23-26(16-8-4-3-5-9-16)22(18)25-12-6-7-13-25/h3-15H,1-2H3,(H,24,27) |

InChI Key |

ZYKMFFWYCHKMBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Pyrazole Carboxamides with Varied Aromatic Substituents

- N-(1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiophene-2-sulfonamide (): Replacing the 2,4-dimethoxyphenyl group with a 2-fluorophenyl and adding a sulfonamide-piperidine-thiophene chain enhances kinase inhibitory activity. The electron-withdrawing fluorine atom may improve target binding affinity compared to methoxy groups .

Functional Group Modifications

- Pyrazole Carboximidamides (): Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide replace the carboxamide with a carboximidamide group, enabling stronger hydrogen bonding but reducing metabolic stability due to increased basicity .

- Methyl Pyrazole Carboxylates (): Esters such as methyl 1-(7-chloroquinolin-4-yl)-5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10d) prioritize lipophilicity over the polar carboxamide, favoring membrane penetration in antimicrobial contexts .

Antibiotic Adjuvant Activity

- N-[N-[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine (19) (): This derivative, sharing the 1-phenyl-5-pyrrole-pyrazole core, demonstrates potent activity against colistin-resistant Acinetobacter baumannii.

Enzyme Inhibition

- Isoxazole-Based CK1 Inhibitors (): Compounds like 28f incorporate a 2,4-dimethoxyphenyl group but replace the pyrrole with an isoxazole ring. The isoxazole’s electronegativity improves CK1 kinase inhibition (IC₅₀ < 50 nM), suggesting that the target compound’s pyrrole may offer alternative binding modes for related targets .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Pyrazole Derivatives

*Calculated using fragment-based methods.

- Metabolic Stability : The pyrrole moiety may undergo oxidative metabolism faster than fluorophenyl or methyl groups, as seen in and .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a pyrazole ring fused with a pyrrole moiety. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and biological interactions. The molecular formula is with a molecular weight of approximately 348.39 g/mol.

Target Interactions : Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : They can modulate receptor activity, influencing pathways such as apoptosis and cell cycle regulation.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.2 |

| HeLa (Cervical Cancer) | 2.8 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

- A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of MCF-7 cells through apoptosis induction. The mechanism involved the activation of caspase pathways leading to programmed cell death.

-

Inflammation Model :

- In a rat model of arthritis, administration of the compound resulted in reduced paw swelling and joint inflammation, indicating its potential as an anti-inflammatory agent.

-

Synergistic Effects :

- Research has also indicated that combining this compound with standard chemotherapy agents enhances their efficacy against resistant cancer cell lines, suggesting a potential for combination therapy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.